Cas no 1200-06-2 (4-Methoxyphenylacetate)

4-Methoxyphenylacetate structure
4-Methoxyphenylacetate structure
Nome del prodotto:4-Methoxyphenylacetate
Numero CAS:1200-06-2
MF:C9H10O3
MW:166.1739
MDL:MFCD00048211
CID:171368
PubChem ID:70987

4-Methoxyphenylacetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol, 4-methoxy-,1-acetate
    • (4-methoxyphenyl) acetate
    • 4-METHOXYPHENOL ACETATE
    • 4-METHOXYPHENYLACETIC ACID
    • Acetic acid p-methoxyphenyl ester
    • 4-Methoxyphenyl acetate
    • p-Acetoxyanisole
    • Phenol, p-methoxy-, acetate
    • p-Methoxyphenyl acetate
    • Phenol, 4-methoxy-, acetate
    • AI3-22704
    • SY157936
    • FT-0693816
    • DTXSID50152649
    • 4-Acetoxyanisole
    • 1200-06-2
    • SCHEMBL155983
    • Acetic acid 4-methoxy-phenyl ester
    • CS-0155015
    • NS00045237
    • 4-Methoxyphenol, acetate
    • A804409
    • Phenol, p-methoxy-, acetate (8CI)
    • MFCD00048211
    • Benzenemethanol,ar-methoxy-,1-acetate
    • NSC 43148
    • NSC-43148
    • AKOS002953963
    • NSC43148
    • 5R7WLL62AN
    • 4-methoxy phenyl acetic acid
    • CHEMBL40604
    • Phenol, 4-methoxy-, 1-acetate
    • BAA20006
    • Benzenemethanol, ar-methoxy-, 1-acetate
    • EN300-169864
    • Z30195429
    • BS-14538
    • AMY39827
    • DTXCID6075140
    • 4-Methoxyphenylacetate
    • MDL: MFCD00048211
    • Inchi: InChI=1S/C9H10O3/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3
    • Chiave InChI: YAPCNXGBNRDBIW-UHFFFAOYSA-N
    • Sorrisi: COC1C=CC(OC(=O)C)=CC=1

Proprietà calcolate

  • Massa esatta: 166.062994g/mol
  • Carica superficiale: 0
  • XLogP3: 1.5
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 166.062994g/mol
  • Massa monoisotopica: 166.062994g/mol
  • Superficie polare topologica: 35.5Ų
  • Conta atomi pesanti: 12
  • Complessità: 148
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 1.099
  • Punto di ebollizione: 246.1°Cat760mmHg
  • Punto di infiammabilità: 96.4°C
  • PSA: 35.53
  • LogP: 1.62050

4-Methoxyphenylacetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M92600-250mg
4-Methoxyphenyl acetate
1200-06-2 95%
250mg
¥434.0 2024-07-19
Enamine
EN300-169864-0.25g
4-methoxyphenyl acetate
1200-06-2 95.0%
0.25g
$52.0 2025-02-20
Enamine
EN300-169864-0.1g
4-methoxyphenyl acetate
1200-06-2 95.0%
0.1g
$37.0 2025-02-20
Enamine
EN300-169864-0.5g
4-methoxyphenyl acetate
1200-06-2 95.0%
0.5g
$82.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M92600-1g
4-Methoxyphenyl acetate
1200-06-2 95%
1g
¥1170.0 2024-07-19
Enamine
EN300-169864-10.0g
4-methoxyphenyl acetate
1200-06-2 95.0%
10.0g
$724.0 2025-02-20
Ambeed
A995329-100mg
4-Methoxyphenyl acetate
1200-06-2 95%
100mg
$37.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225655-1g
4-Methoxyphenyl acetate
1200-06-2 95%
1g
¥1912.00 2024-08-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KD857-1g
4-Methoxyphenylacetate
1200-06-2 95%
1g
1962.0CNY 2021-07-15
Aaron
AR0098BZ-100mg
Acetic acid p-methoxyphenyl ester
1200-06-2 95%
100mg
$30.00 2025-01-23

4-Methoxyphenylacetate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1200-06-2)4-Methoxyphenylacetate
A804409
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):150.0/524.0